Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 683768-10-7
VCID: VC4335379
InChI: InChI=1S/C23H24N2O5S2/c1-15-7-5-6-14-25(15)32(28,29)17-12-10-16(11-13-17)22(26)24-20-18-8-3-4-9-19(18)31-21(20)23(27)30-2/h3-4,8-13,15H,5-7,14H2,1-2H3,(H,24,26)
SMILES: CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Molecular Formula: C23H24N2O5S2
Molecular Weight: 472.57

Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

CAS No.: 683768-10-7

Cat. No.: VC4335379

Molecular Formula: C23H24N2O5S2

Molecular Weight: 472.57

* For research use only. Not for human or veterinary use.

Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate - 683768-10-7

Specification

CAS No. 683768-10-7
Molecular Formula C23H24N2O5S2
Molecular Weight 472.57
IUPAC Name methyl 3-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C23H24N2O5S2/c1-15-7-5-6-14-25(15)32(28,29)17-12-10-16(11-13-17)22(26)24-20-18-8-3-4-9-19(18)31-21(20)23(27)30-2/h3-4,8-13,15H,5-7,14H2,1-2H3,(H,24,26)
Standard InChI Key PBOTYLDVENPAIK-UHFFFAOYSA-N
SMILES CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC

Introduction

Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur, and they are known for their diverse applications in medicinal chemistry and material science. This specific compound combines features of both thiophene and amide functionalities, making it a subject of interest for its potential therapeutic effects.

Synthesis and Preparation

The synthesis of Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps, including the formation of the benzo[b]thiophene core, introduction of the sulfonyl group, and attachment of the benzamide moiety. Industrial production methods would likely focus on optimizing these synthetic routes to maximize yield and purity, potentially employing catalysts and high-throughput screening techniques to enhance efficiency.

Synthetic Steps:

  • Formation of Benzo[b]thiophene Core: This can be achieved through various methods, including cyclization reactions.

  • Introduction of Sulfonyl Group: Typically involves the reaction of the benzo[b]thiophene derivative with a sulfonyl chloride.

  • Attachment of Benzamide Moiety: Involves amide bond formation between the sulfonyl group and the benzamide component.

Biological Activity and Applications

While specific biological activity data for Methyl 3-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate is not readily available, compounds with similar structures, such as benzo[b]thiophene derivatives, have shown potential in various therapeutic areas. For example, some benzo[b]thiophene-2-carboxamides have been identified as potent analgesics, acting on opioid receptors .

Potential Therapeutic Areas:

  • Pain Management: Similar compounds have shown efficacy in analgesia.

  • Infectious Diseases: The presence of sulfonyl and amide groups suggests potential antibacterial activity.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaPotential Applications
Methyl 3-sulfamoylthiophene-2-carboxylateC6H7NO4S2Organic synthesis, medicine
3-methyl-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzamideC20H24N2O3SPharmaceutical research
Benzo[b]thiophene-2-carboxamidesVariableAnalgesics, opioid receptor modulation

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